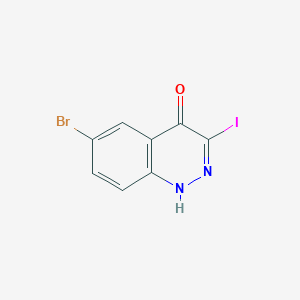

6-Bromo-3-iodocinnolin-4-OL

Description

Historical Context and Significance of Cinnoline (B1195905) Heterocycles in Chemical Science

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. pnrjournal.com Its discovery dates back to 1883 when Viktor von Richter first synthesized the cinnoline nucleus. smolecule.com This pioneering work, known as the von Richter cinnoline synthesis, involved the cyclization of ortho-aminoarylpropiolic acids and laid the foundation for the chemistry of this important class of compounds. smolecule.com

Cinnoline and its derivatives have garnered significant attention in chemical and pharmaceutical research due to their diverse pharmacological activities. pnrjournal.comwisdomlib.orgresearchgate.netscispace.com These compounds are recognized as "privileged scaffolds" in medicinal chemistry, serving as a foundational structure for the development of new therapeutic agents. smolecule.com The biological activities attributed to cinnoline derivatives are extensive and include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. pnrjournal.comsmolecule.comwisdomlib.org The antibacterial agent cinoxacin (B1669063) is a notable example of a marketed drug containing the cinnoline system. thieme-connect.de

The unique arrangement of the two nitrogen atoms in the heterocyclic ring imparts distinct electronic and chemical properties to cinnolines compared to their isomers like quinoxaline (B1680401) and quinazoline. smolecule.com The cinnoline nucleus is a versatile building block in organic synthesis, utilized in the creation of more complex molecules, dyes, and pigments. smolecule.com The first natural cinnoline derivative was not isolated until 2011, highlighting the synthetic importance of this heterocyclic system. nih.gov

The Strategic Importance of Halogenation in Heterocyclic Synthesis and Derivatization

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in heterocyclic chemistry. sigmaaldrich.com Halogenated heterocycles are crucial intermediates in organic synthesis, providing a reactive handle for further molecular modifications. sigmaaldrich.combohrium.com The presence of a halogen atom on a heterocyclic ring, such as cinnoline, opens up a wide array of synthetic possibilities, most notably through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. mdpi.combaranlab.org Halogenated cinnolines serve as excellent substrates for these reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures. mdpi.com The regioselectivity of these coupling reactions can often be controlled, depending on the nature and position of the halogen, as well as the reaction conditions. baranlab.org

The introduction of halogens can also significantly modulate the biological activity of the parent heterocycle. ijariit.com For instance, halogenated cinnoline derivatives have shown enhanced antibacterial and anti-inflammatory activities. nih.govijariit.com Specifically, fluorine and bromine substitutions have been linked to increased antitumor activity in certain cinnoline derivatives. ijariit.com The process of halogenation can be achieved through various methods, including the use of N-halosuccinimides (NCS, NBS, NIS) or molecular halogens like bromine. nih.gov The choice of the halogenating agent and reaction conditions is critical for achieving the desired regioselectivity, especially in multifunctionalized systems. nih.gov

Structural Elucidation and Nomenclatural Specificity of 6-Bromo-3-iodocinnolin-4-OL

The compound this compound is a specifically substituted derivative of the cinnolin-4-ol core. Its nomenclature precisely defines the arrangement of the substituents on the bicyclic ring system. The "cinnolin-4-ol" base indicates a cinnoline ring with a hydroxyl group at the 4-position. However, detailed spectroscopic studies have shown that cinnolin-4-ol exists predominantly in its tautomeric form, cinnolin-4(1H)-one. thieme-connect.deresearchgate.net This tautomerism is a crucial aspect of its chemical behavior.

The prefixes "6-bromo" and "3-iodo" specify the location of the halogen atoms. A bromine atom is attached to the 6-position of the benzene portion of the ring, while an iodine atom is located at the 3-position of the pyridazinone ring.

The structural elucidation of such a compound would rely on a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the substitution pattern. The chemical shifts and coupling constants of the aromatic protons would provide clear evidence for the positions of the bromine and iodine atoms. unl.edu

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition, confirming the presence of one bromine and one iodine atom. thieme-connect.deunl.edu The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups, particularly the carbonyl (C=O) stretch of the cinnolin-4(1H)-one tautomer and the N-H stretch. thieme-connect.deunl.edu

While specific experimental data for this compound is not widely available in the public domain, its synthesis would likely involve a multi-step process. A potential synthetic route could involve the initial synthesis of a 6-bromocinnolin-4-ol (B1266991) intermediate, followed by a regioselective iodination at the 3-position. The iodination of the cinnolin-4-one ring system at the 3-position can be achieved using reagents like N-iodosuccinimide (NIS). nih.gov Alternatively, the synthesis could start from a pre-functionalized aniline (B41778) derivative that already contains the bromine atom, followed by cyclization to form the cinnolinone ring and subsequent iodination.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

6-bromo-3-iodo-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4BrIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |

InChI Key |

LUKVSSITAZVWSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=NN2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 3 Iodocinnolin 4 Ol Analogs and the Cinnoline 4 Ol Scaffold

Contemporary Approaches to Cinnoline (B1195905) Ring System Construction

The formation of the bicyclic cinnoline nucleus is the cornerstone of synthesizing derivatives like 6-bromo-3-iodocinnolin-4-ol. Both classical named reactions and modern catalytic methods are employed to achieve this.

Several classical methods for cinnoline synthesis rely on the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives bearing a diazonium salt. These reactions remain relevant due to their reliability and the accessibility of their starting materials. researchgate.net

Richter Cinnoline Synthesis : First reported by Victor von Richter in 1883, this reaction involves the diazotization of an o-aminoarylpropiolic acid. wikipedia.org The resulting diazonium salt undergoes an intramolecular cyclization. The mechanism proceeds through the attack of the alkyne's carbon-carbon triple bond onto the diazonium group, which, after rearrangement and tautomerization, yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to afford the cinnolin-4-ol scaffold. wikipedia.org The Richter reaction is particularly notable as it directly furnishes the C-4 hydroxyl group characteristic of the target molecule's scaffold. researchgate.netrsc.org

Widman-Stoermer Synthesis : This method provides access to cinnolines from the diazotization of o-aminoarylacetylenes or α-vinyl-anilines. wikipedia.orgquimicaorganica.org When an α-vinyl-aniline is treated with an acid like hydrochloric acid and sodium nitrite, the amino group is converted to a diazonium salt. colab.ws This is followed by an intramolecular electrophilic attack of the diazonium group on the vinyl double bond, leading to the formation of the cinnoline ring. researchgate.net The substitution pattern on the final cinnoline product is dependent on the substituents present on the initial vinyl group. colab.wsrsc.org The reaction is generally facilitated by electron-donating groups on the vinyl moiety. colab.ws

Borsche-Herbert Cyclization : This synthesis is a key route to cinnolin-4-ols (4-hydroxycinnolines). It involves the cyclization of hydrazones derived from o-aminoaryl ketones or aldehydes. researchgate.net The process begins with the diazotization of the aromatic amino group. The resulting diazonium salt then undergoes an intramolecular cyclization, where the enol or enolate form of the ketone side chain attacks the diazonium cation. This pathway directly yields the cinnolin-4-ol moiety, making it a highly relevant strategy for the synthesis of the target scaffold.

Table 1: Overview of Classical Cinnoline Cyclization Reactions

| Reaction Name | Starting Material | Key Intermediate | Product Type |

|---|---|---|---|

| Richter Synthesis | o-Aminoarylpropiolic acid | Aryldiazonium salt with alkyne | Cinnolin-4-ol-3-carboxylic acid |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | Aryldiazonium salt with alkene | Substituted Cinnoline |

| Borsche-Herbert Synthesis | o-Aminoaryl ketone hydrazone | Aryldiazonium salt with enol/enolate | Cinnolin-4-ol |

In recent years, transition-metal catalysis has emerged as a powerful tool for constructing heterocyclic systems, offering high efficiency and novel reaction pathways. researchgate.net These methods often utilize C-H activation to forge the necessary C-C or C-N bonds for ring closure.

Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully applied to synthesize cinnolines and related fused heterocycles. researchgate.netmdpi.com For instance, the reaction of N-aryl cyclic hydrazides with vinyl acetate (B1210297) can build the cinnoline-4(1H)-one core. researchgate.net Similarly, Rh(III)-catalyzed [4+2] annulation between pyrazolidinones and iodonium (B1229267) ylides provides access to pyrazolo[1,2-a]cinnoline structures. mdpi.com These reactions typically proceed through a C-H activation step to form a rhodacycle intermediate, followed by coordination and insertion of the coupling partner, and finally reductive elimination or aromatization to yield the product.

Copper and palladium catalysts are also employed. Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones represents an environmentally friendly approach to cinnoline synthesis via a C(sp³)-H bond functionalization process. nih.govpurdue.edu Palladium-catalyzed reactions, such as the oxidative C-H functionalization of 1-arylhydrazine-1,2-dicarboxylates followed by an oxidative N-arylation, can generate benzo[c]cinnoline (B3424390) libraries. researchgate.net These catalytic systems provide alternative and often milder routes to the cinnoline core compared to classical methods that may require harsh acidic conditions or hazardous diazo intermediates. nih.gov

Regioselective Introduction of Halogen and Hydroxyl Functionalities

To synthesize the specific target molecule, this compound, the precise placement of two different halogen atoms and a hydroxyl group is required. This can be achieved either by using starting materials that already contain these functionalities or by direct, regioselective functionalization of the cinnoline ring system.

The introduction of halogen atoms at specific positions on a heterocyclic ring is a critical step in medicinal chemistry for modulating a compound's properties.

Halogenation at C-6 : The bromine atom at the C-6 position is typically introduced by starting the synthesis with a pre-brominated aniline (B41778) derivative. For example, using 4-bromoaniline (B143363) as a precursor in a multi-step synthesis that culminates in a cyclization reaction (like the Borsche-Herbert or a related pathway) will result in a 6-bromocinnoline (B1338702) scaffold. researchgate.net This approach ensures unambiguous placement of the bromine atom. Direct bromination of a pre-formed cinnoline ring is also possible, though regioselectivity can be an issue depending on the other substituents present.

Halogenation at C-3 : Introducing an iodine atom at the C-3 position is more complex. Direct iodination of an existing cinnolin-4-ol can be challenging. A common strategy involves the installation of a more reactive functional group at C-3 which can then be converted to iodine. Alternatively, some modern synthetic routes might allow for direct C-H iodination. While direct C-H halogenation of cinnolines is not extensively documented, methodologies developed for related heterocycles like quinolines offer potential pathways. For instance, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using reagents like trihaloisocyanuric acids, demonstrating that directed C-H functionalization is feasible on related scaffolds. nih.govresearchgate.net Another approach involves synthesizing a 4-chlorocinnoline (B183215) intermediate, which can then be subjected to halogenation at C-3 followed by hydrolysis of the chloro group to the required hydroxyl.

The C-4 hydroxyl group, which exists in tautomeric equilibrium with the cinnolin-4(1H)-one form, is a key feature of the target molecule. Several synthetic strategies can be employed to install this functionality.

As previously mentioned, the Richter and Borsche-Herbert cyclizations are powerful methods that directly produce the cinnolin-4-ol ring system from acyclic precursors. wikipedia.org This makes them highly convergent and efficient for accessing this class of compounds.

An alternative and widely used two-step method involves the initial synthesis of a 4-chlorocinnoline. This can be achieved through various cyclization routes or by treating a pre-existing cinnolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃). semanticscholar.org The resulting 4-chlorocinnoline is a versatile intermediate. The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) and can be readily hydrolyzed to the desired cinnolin-4-ol under acidic or basic conditions. This indirect route allows for a wider range of reaction conditions for other transformations before the final hydroxyl group is unmasked.

Convergent and Linear Synthesis Pathways to this compound

A plausible linear synthesis for this compound could begin with a commercially available, pre-functionalized starting material like 2-amino-5-bromoacetophenone.

Diazotization of 2-amino-5-bromoacetophenone followed by Borsche-Herbert cyclization would yield 6-bromocinnolin-4-ol (B1266991).

The subsequent step would be the regioselective iodination at the C-3 position. This is the most challenging step and would require specific conditions to direct the electrophilic iodine source (e.g., N-iodosuccinimide) to the desired position, avoiding reaction at other sites on the ring.

A convergent strategy for this compound would involve preparing a highly functionalized aromatic precursor.

One fragment could be a 1-amino-2-acyl-4-bromo-6-iodobenzene derivative. The synthesis of this key intermediate would itself be a multi-step process.

This advanced intermediate would then undergo a one-pot diazotization and cyclization reaction to directly form the this compound product. This final, ring-forming step brings together all the required functionalities that were assembled in separate synthetic branches.

Table 2: Comparison of Synthetic Pathways

| Pathway Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly from a single starting material. | Conceptually simple to plan. | Overall yield can be very low over many steps. A failure in one step compromises the entire sequence. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yield. Allows for parallel synthesis of fragments, saving time. | Requires more complex planning to design fragments that will couple efficiently. |

Sequential Halogenation and Hydroxylation Protocols

The construction of the this compound scaffold can be envisioned through a multi-step synthetic sequence that precisely installs the halogen and hydroxyl functionalities. A plausible route involves the initial synthesis of a substituted cinnoline precursor followed by sequential halogenation reactions.

One common strategy begins with the diazotization of an appropriately substituted aniline, which can then undergo cyclization to form the cinnoline ring system. For instance, starting from a precursor like 2-amino-5-bromophenylacetylene, a Richter-type cinnoline synthesis could be employed. This involves diazotization followed by an intramolecular cyclization, which can be guided to form a 6-bromocinnoline intermediate.

Following the formation of the 6-bromocinnolin core, selective iodination at the 3-position is the subsequent critical step. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), under controlled reaction conditions to ensure regioselectivity. The presence of the bromo group at the 6-position can influence the electronic properties of the ring, thereby directing the iodination to the desired position.

The final step in this theoretical sequence would be the introduction of the hydroxyl group at the 4-position. This is often accomplished through an oxidation reaction or by utilizing a precursor that already contains a latent hydroxyl group or a group that can be readily converted to a hydroxyl group. For example, if the cyclization reaction yields a 4-chlorocinnoline derivative, a subsequent nucleophilic substitution with a hydroxide (B78521) source can furnish the desired cinnolin-4-ol.

The precise conditions for each step, including solvents, temperature, and catalysts, would need to be empirically optimized to maximize the yield and purity of the final this compound product.

Precursor Derivatization from Cinnolin-4-OLs and Other Halogenated Intermediates

An alternative and often more practical approach to synthesizing this compound involves the derivatization of pre-existing, simpler cinnolin-4-ol scaffolds or other halogenated intermediates. This strategy allows for the late-stage introduction of the desired halogens, offering greater flexibility in the synthesis of a diverse range of analogs.

Starting with a commercially available or readily synthesized 6-bromocinnolin-4-ol, the challenge lies in the selective introduction of iodine at the 3-position. Direct iodination of 6-bromocinnolin-4-ol can be attempted using electrophilic iodinating reagents. The reaction's regioselectivity will be governed by the directing effects of the existing bromo and hydroxyl groups.

Alternatively, one could start with 3-bromocinnolin-4-ol (B187659) or 3-iodocinnolin-4-ol and introduce the bromine atom at the 6-position. This would involve an electrophilic bromination step, where the position of bromination would be directed by the existing substituents. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent system would be a standard approach. nih.gov

A summary of potential precursor derivatization strategies is presented in the table below:

| Starting Material | Reagent(s) for Halogenation | Target Position | Potential Outcome |

| 6-Bromocinnolin-4-ol | N-Iodosuccinimide (NIS) / ICl | 3-position | This compound |

| 3-Iodocinnolin-4-ol | N-Bromosuccinimide (NBS) | 6-position | This compound |

| Cinnolin-4-ol | 1. NBS; 2. NIS | 6- and 3-positions (stepwise) | This compound |

These derivatization approaches often require careful optimization of reaction conditions to manage selectivity and avoid the formation of undesired polyhalogenated byproducts. The choice of the starting material and the sequence of halogenation are crucial for a successful synthesis.

Analytical Characterization Techniques for Novel this compound Derivatives

The unambiguous identification and confirmation of the structure of novel compounds like this compound and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed to ensure the structural integrity and purity of the synthesized molecules.

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring. researchgate.net The chemical shifts and coupling patterns of these protons would provide crucial information about their relative positions. For instance, the protons on the benzene ring portion of the cinnoline would exhibit characteristic splitting patterns based on their coupling with neighboring protons. The absence of a proton signal at the 3-position and the presence of a singlet or a narrowly split doublet for the proton at the 5-position would be indicative of the desired substitution pattern. ¹³C NMR would further confirm the carbon skeleton, with the chemical shifts of the carbon atoms attached to the bromine and iodine atoms being significantly influenced by the halogen's electronegativity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular formula (C₈H₄BrIN₂O). The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I), providing a unique signature for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N bonds of the aromatic heterocyclic ring would also be observed in the 1600-1400 cm⁻¹ region.

A summary of expected analytical data is provided below:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons with characteristic chemical shifts and coupling constants. Absence of a proton signal at the 3-position. |

| ¹³C NMR | Resonances for all eight carbon atoms, with downfield shifts for carbons attached to electronegative atoms (Br, I, O, N). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₈H₄BrIN₂O (350.85 g/mol ), with a characteristic isotopic pattern for Br and I. |

| IR Spec. | Broad O-H stretch (approx. 3400-3200 cm⁻¹), aromatic C-H stretches, and C=C/C=N stretches in the fingerprint region. |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Purification: Column chromatography is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase is typically used, and the mobile phase is a mixture of solvents of varying polarity, such as ethyl acetate and hexanes. The optimal solvent system is chosen to achieve good separation of the desired product from any unreacted starting materials, reagents, or byproducts. The progress of the purification is monitored by Thin Layer Chromatography (TLC). semanticscholar.org

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound. nih.gov By using a suitable column and mobile phase, a chromatogram is obtained where the desired compound appears as a single, sharp peak. The purity is often expressed as a percentage of the total peak area. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode used for the analysis of such heterocyclic compounds. The retention time of the compound is a characteristic property under a specific set of HPLC conditions.

Chemical Reactivity and Functional Group Transformations of 6 Bromo 3 Iodocinnolin 4 Ol

Reactivity of the Halogen Substituents (Bromine at C-6 and Iodine at C-3)

The presence of two different halogen atoms on the cinnoline (B1195905) ring system presents opportunities for selective functionalization. The relative reactivity of aryl halides in many reactions, particularly palladium-catalyzed cross-couplings, generally follows the order: I > Br > Cl. libretexts.org This differential reactivity is a powerful tool for the stepwise and site-selective modification of polyhalogenated heterocycles. incatt.nl

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org For 6-Bromo-3-iodocinnolin-4-ol, the greater lability of the C-I bond compared to the C-Br bond would be expected to dominate its reactivity profile in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. mdpi.com It is anticipated that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed selectively at the C-3 position, leaving the C-6 bromine atom intact for subsequent transformations. This selectivity allows for the sequential introduction of different aryl groups at the C-3 and C-6 positions. For instance, a subsequent coupling at the C-6 position would likely require more forcing reaction conditions (e.g., higher temperatures, different ligands or catalyst systems).

Table 1: Theoretical Suzuki-Miyaura Coupling of this compound This table presents hypothetical data for illustrative purposes.

| Entry | Coupling Partner | Position of Reaction | Catalyst System | Product | Expected Yield |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | C-3 | Pd(PPh₃)₄, Na₂CO₃ | 6-Bromo-3-phenylcinnolin-4-ol | High |

| 2 | 4-Methoxyphenylboronic acid | C-3 | Pd(dppf)Cl₂, K₂CO₃ | 6-Bromo-3-(4-methoxyphenyl)cinnolin-4-ol | High |

| 3 | Phenylboronic acid (on 6-Bromo-3-phenylcinnolin-4-ol) | C-6 | Pd₂(dba)₃, SPhos, K₃PO₄ | 3,6-Diphenylcinnolin-4-ol | Moderate to High |

Heck Reaction: The Heck reaction couples an organic halide with an alkene. rsc.org Similar to the Suzuki-Miyaura reaction, the initial Heck coupling would be expected to occur at the more reactive C-3 iodo position.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. smolecule.com The Sonogashira coupling of this compound would likely yield the 3-alkynyl derivative selectively under mild conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. beilstein-journals.org The selective amination at the C-3 position of this compound should be achievable, providing a route to 3-amino-6-bromocinnolin-4-ol derivatives.

Palladium-Catalyzed C-O Bond Formation: The coupling of alcohols with aryl halides can also be achieved using palladium catalysis. magtech.com.cn This would theoretically allow for the selective introduction of an aryloxy or alkoxy group at the C-3 position.

While palladium-catalyzed reactions are highly effective, classical nucleophilic aromatic substitution (SNAr) can also be considered. However, SNAr reactions on electron-rich aromatic systems are generally difficult. The electron-deficient nature of the cinnoline ring system could facilitate such reactions, particularly if there are strongly electron-withdrawing groups present or under harsh reaction conditions. The relative reactivity of the halogens in SNAr reactions can be more complex and substrate-dependent than in cross-coupling reactions.

Differential Reactivity of Halogen Atoms in Cross-Coupling Reactions

Chemical Transformations Involving the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of the cinnoline ring exists in tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This hydroxyl group is a key site for further functionalization.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis or other related methods. wikipedia.org This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation at the cinnoline ring nitrogen. ic.ac.uk

Table 2: Theoretical O-Functionalization of this compound This table presents hypothetical data for illustrative purposes.

| Entry | Reagent | Reaction Type | Base/Catalyst | Product |

|---|---|---|---|---|

| 1 | Methyl iodide | Etherification | NaH | 6-Bromo-3-iodo-4-methoxycinnoline |

| 2 | Benzyl bromide | Etherification | K₂CO₃ | 4-(Benzyloxy)-6-bromo-3-iodocinnoline |

| 3 | Acetyl chloride | Esterification | Pyridine (B92270) | (6-Bromo-3-iodocinnolin-4-yl) acetate (B1210297) |

| 4 | Benzoyl chloride | Esterification | Et₃N, DMAP | (6-Bromo-3-iodocinnolin-4-yl) benzoate |

Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov This reaction is generally high-yielding and provides a means to introduce a wide variety of ester functionalities.

While specific experimental data for this compound is not currently available in the surveyed literature, a theoretical analysis based on established chemical principles provides a strong framework for predicting its reactivity. The differential reactivity of the C-3 iodo and C-6 bromo substituents is expected to be a cornerstone of its synthetic utility, allowing for selective and sequential functionalization via modern cross-coupling methodologies. Furthermore, the C-4 hydroxyl group offers a reliable handle for introducing a diverse array of ether and ester functionalities. The strategic, stepwise modification of this trifunctionalized cinnoline scaffold holds significant potential for the generation of novel and complex molecules for various applications, particularly in the realm of medicinal chemistry. Further experimental investigation is warranted to validate these theoretical predictions and unlock the full synthetic potential of this intriguing molecule.

Tautomeric Equilibrium (Keto-Enol Forms) and Its Influence on Reactivity

A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (6-bromo-3-iodo-1H-cinnolin-4-one). Spectroscopic and computational studies on analogous 4-hydroxycinnoline systems have consistently shown that the equilibrium overwhelmingly favors the keto tautomer, often referred to as cinnolin-4(1H)-one. semanticscholar.orglibretexts.org This preference is attributed to the greater stability of the amide-like functionality within the heterocyclic ring compared to the enol form.

The predominance of the 6-bromo-3-iodo-1H-cinnolin-4-one tautomer significantly influences the compound's reactivity. The presence of an acidic N-H proton and a carbonyl group in the keto form opens up reaction pathways that would be less favorable for the enol tautomer. For instance, reactions involving the deprotonation of the nitrogen atom are a direct consequence of this tautomeric preference.

| Tautomeric Form | Structure | Key Features | Predominance |

|---|---|---|---|

| Enol Form (this compound) | Aromatic hydroxyl group at C4 | Minor contributor | |

| Keto Form (6-bromo-3-iodo-1H-cinnolin-4-one) | Carbonyl group at C4 and a proton on N1 | Major contributor semanticscholar.orglibretexts.org |

Modifications of the Cinnoline Core

The cinnoline core of this compound is susceptible to various modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These transformations can be broadly categorized into reactions occurring on the benzene (B151609) ring and those at the nitrogen atoms of the diazinyl moiety.

The benzene ring of the cinnoline core can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the bromo group at C6, the fused heterocyclic ring, and to a lesser extent, the iodo group at the distant C3 position.

Halogens are generally deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. unizin.orgresearchgate.net Therefore, the bromo substituent at C6 would be expected to direct incoming electrophiles to the C5 and C7 positions. The fused diazinyl ring, particularly in its protonated form under strongly acidic reaction conditions, acts as a deactivating group, further reducing the reactivity of the benzene portion of the molecule towards electrophiles.

Considering the combined electronic effects, electrophilic substitution on this compound is predicted to be challenging. However, when forced, substitution is most likely to occur at the C5 or C7 positions, ortho to the bromine atom. Studies on the nitration of halo-substituted benzo[c]cinnolines have shown a preference for nitration ortho to the halogen substituent. researchgate.net For instance, the nitration of 3,8-dibromobenzo[c]cinnoline (B12847510) yields 4-nitro-3,8-dibromobenzo[c]cinnoline. researchgate.net By analogy, nitration of this compound would likely yield 6-bromo-5-nitro-3-iodocinnolin-4-ol or 6-bromo-7-nitro-3-iodocinnolin-4-ol, with the precise outcome potentially influenced by steric hindrance from the adjacent heterocyclic ring.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-5-nitro-3-iodocinnolin-4-ol and/or 6-Bromo-7-nitro-3-iodocinnolin-4-ol | The bromo group is an ortho-, para-director. The fused heterocyclic ring is deactivating. unizin.orgresearchgate.net |

| Bromination | Br₂/FeBr₃ | 5,6-Dibromo-3-iodocinnolin-4-ol and/or 6,7-Dibromo-3-iodocinnolin-4-ol | The existing bromo group directs the incoming electrophile to the ortho and para positions. researchgate.net |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid | The bromo group directs the incoming electrophile to the ortho and para positions. |

The nitrogen atoms of the diazinyl portion of the cinnoline ring are nucleophilic and can participate in alkylation and oxidation reactions.

N-Alkylation: The tautomeric equilibrium favoring the 1H-cinnolin-4-one form means that N-alkylation can occur at either the N1 or N2 position. The outcome of N-alkylation reactions on 4-hydroxycinnolines is often dependent on the reaction conditions and the steric environment around the nitrogen atoms. thieme-connect.de For unsubstituted 4-hydroxycinnoline, alkylation often predominantly occurs at the N2 position. thieme-connect.de However, the presence of a bulky substituent at the C3 position, such as the iodo group in this compound, is expected to sterically hinder attack at N2. Consequently, N-alkylation of this compound is predicted to favor the formation of the N1-alkylated product. For example, reaction with an alkyl halide (R-X) in the presence of a base would likely yield 6-bromo-1-alkyl-3-iodo-1,4-dihydrocinnolin-4-one.

N-Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. The oxidation of cinnoline itself with peracids typically yields a mixture of cinnoline 1-oxide and cinnoline 2-oxide. The regioselectivity of N-oxidation in substituted cinnolines is influenced by the electronic and steric effects of the substituents. For this compound, both N1 and N2 are potential sites for oxidation. The electron-withdrawing nature of the iodo group at C3 and the bromo group at C6 will decrease the nucleophilicity of the nitrogen atoms, making oxidation more difficult compared to unsubstituted cinnoline. The steric bulk of the peri-proton at C8 disfavors reactions at N1, while the iodo group at C3 hinders reactions at N2. Therefore, the N-oxidation of this compound with an oxidizing agent like m-CPBA or hydrogen peroxide is expected to be a challenging transformation, likely resulting in a mixture of the N1-oxide and N2-oxide, with the ratio depending on the specific reaction conditions.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| N-Alkylation | R-X, Base | 6-Bromo-1-alkyl-3-iodo-1,4-dihydrocinnolin-4-one | The iodo group at C3 sterically hinders attack at N2, favoring alkylation at N1. thieme-connect.de |

| N-Oxidation | m-CPBA or H₂O₂ | Mixture of this compound-1-oxide and this compound-2-oxide | Both nitrogen atoms are deactivated; steric factors at both N1 and N2 will influence the product ratio. |

In Vitro Bioactivity Profiling and Structure Activity Relationship Sar of 6 Bromo 3 Iodocinnolin 4 Ol and Its Analogs

Broad-Spectrum Bioactivities Associated with the Cinnoline (B1195905) Scaffold

The cinnoline nucleus is recognized for its versatile pharmacological profile, with numerous studies highlighting its potential in various therapeutic areas. popline.orgnih.govresearchgate.netresearchgate.netijariit.comnih.govresearchgate.net This inherent bioactivity makes the cinnoline scaffold a privileged structure in drug discovery.

Anti-infective Modalities (e.g., antibacterial, antifungal, antitubercular, antimalarial)

Cinnoline derivatives have demonstrated significant promise as anti-infective agents. popline.orgnih.govnih.gov The antibacterial activity of cinnolines has been observed against both Gram-positive and Gram-negative bacteria. popline.orgnih.gov For instance, certain cinnoline-based chalcones and pyrazolines have shown efficacy against strains like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov The presence of halogen substituents on the cinnoline ring has been noted to enhance antimicrobial potency. popline.orgmdpi.com

In the realm of antifungal agents, cinnoline derivatives have been effective against various fungal species. popline.orgnih.gov Specifically, 6-hydroxycinnolines have exhibited potent activity against Candida and Aspergillus species, with notable efficacy towards Cryptococcus neoformans. popline.orgmdpi.com Furthermore, pyrazole-based cinnoline derivatives have shown significant antifungal and antitubercular activities, with some compounds demonstrating promising results against resistant strains of Mycobacterium tuberculosis. popline.orgnih.govrsc.org The cinnoline scaffold has also been explored for its antimalarial potential, with certain derivatives displaying potent inhibition of Plasmodium falciparum. popline.orgnih.gov

Anti-inflammatory and Analgesic Properties

The cinnoline scaffold is a well-established platform for the development of anti-inflammatory and analgesic agents. popline.orgnih.govresearchgate.netnih.govnih.gov Cinnoline derivatives bearing a pyrazoline ring and electron-donating groups, such as methoxy (B1213986) and hydroxyl, have demonstrated high anti-inflammatory activity. popline.orgnih.gov Some pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory effects with reduced ulcerogenic potential compared to standard drugs like naproxen. idexlab.comkcl.ac.uk The analgesic properties of cinnoline derivatives have also been reported, with certain compounds exhibiting significant pain relief in preclinical models. nih.gov The substitution pattern on the cinnoline ring, including the presence of halogens, has been shown to influence both anti-inflammatory and analgesic efficacy. ijariit.comresearchgate.net

Antineoplastic Potentials

The development of cinnoline-based compounds as anticancer agents has been an active area of research. popline.orgnih.govnih.gov Cinnoline derivatives have been investigated for their ability to inhibit topoisomerases, enzymes crucial for DNA replication, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Structure-activity relationship (SAR) studies of dibenzo[c,h]cinnolines have revealed that specific substitution patterns are critical for their topoisomerase-targeting activity and cytotoxicity. nih.govmdpi.com Furthermore, certain cinnoline derivatives have shown potential as inhibitors of protein kinases, which are key regulators of cancer cell proliferation and survival. mdpi.com The antiproliferative effects of cinnoline derivatives have been observed in various cancer cell lines, underscoring the potential of this scaffold in oncology drug discovery. nih.gov

Influence of Halogenation and Hydroxylation on Bioactivity

The biological activity of cinnoline derivatives is significantly modulated by the nature and position of substituents on the core ring structure. The presence of bromine at the C-6 position, iodine at the C-3 position, and a hydroxyl group at the C-4 position in 6-Bromo-3-iodocinnolin-4-ol are expected to profoundly influence its electronic properties, steric profile, and potential for ligand-receptor interactions.

Electronic and Steric Effects of Bromine and Iodine at C-6 and C-3

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of bromine at the C-6 position and iodine at the C-3 position of the cinnoline ring introduces specific electronic and steric effects.

Electronic Effects: Both bromine and iodine are electron-withdrawing groups through inductive effects, which can alter the electron density distribution within the cinnoline ring system. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The electron-withdrawing nature of halogens has been associated with enhanced antibacterial activity in some cinnoline derivatives. ijariit.com

Role of the Hydroxyl Group at C-4 in Ligand-Receptor Interactions

The hydroxyl group at the C-4 position of the cinnoline ring is a key functional group that can significantly impact the bioactivity of the molecule. The 4-hydroxycinnoline moiety can exist in tautomeric forms, including the cinnolin-4(1H)-one form. nih.gov This tautomerism can influence the molecule's electronic properties and its ability to act as both a hydrogen bond donor and acceptor.

The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of a protein target. nih.gov Molecular docking studies on cinnoline derivatives have often highlighted the importance of such interactions for binding affinity and inhibitory activity. nih.govresearchgate.net For example, in the context of human neutrophil elastase inhibitors, the hydroxyl group of the cinnolin-4(1H)-one scaffold was found to be a key interaction point. nih.govnih.gov The ability of the C-4 hydroxyl group to engage in specific ligand-receptor interactions is a critical determinant of the biological profile of 4-hydroxycinnoline derivatives. mdpi.comnih.gov

Data Tables

Table 1: Reported Bioactivities of Cinnoline Derivatives

| Biological Activity | Target/Organism | Key Findings | Reference(s) |

| Antibacterial | B. subtilis, E. coli, S. aureus | Halogenated derivatives show potent activity. | popline.orgnih.govijariit.commdpi.com |

| Antifungal | C. neoformans, A. niger | 6-hydroxycinnolines exhibit significant activity. | popline.orgnih.govmdpi.com |

| Antitubercular | M. tuberculosis | Pyrazole-based cinnolines are promising. | popline.orgnih.govrsc.org |

| Antimalarial | P. falciparum | Cinnoline derivatives show potent inhibition. | popline.orgnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) | Pyrazolo[4,3-c]cinnolines are effective. | popline.orgnih.govidexlab.comkcl.ac.uk |

| Analgesic | Acetic acid-induced writhing test | Halogenated derivatives show analgesic properties. | nih.govresearchgate.net |

| Antineoplastic | Topoisomerases, Protein Kinases | Substituted cinnolines induce apoptosis. | nih.govmdpi.comnih.govmdpi.com |

Target Identification and Mechanism of Action Studies (In Vitro)

The initial exploration into the biological targets and mechanisms of action for this compound involves a multi-pronged in vitro approach, encompassing enzyme inhibition assays, receptor binding studies, and cell-based pathway analysis.

Enzyme Inhibition Assays (e.g., alkaline phosphatase inhibition)

While direct studies on the alkaline phosphatase (ALP) inhibitory activity of this compound are not extensively documented in publicly available literature, the potential for such activity can be inferred from studies on other brominated heterocyclic compounds. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their potential as alkaline phosphatase inhibitors. researchgate.net In one such study, a derivative, compound 5d , demonstrated potent in vitro inhibition of ALP with an IC50 value of 1.469 ± 0.02 µM. researchgate.net This suggests that the presence of a brominated aromatic ring can be a key feature for interaction with the enzyme's active site.

The general mechanism of ALP inhibition by small molecules often involves chelation of the zinc ions in the active site or competition with the phosphate (B84403) substrate. nih.gov Given the structural features of this compound, including the hydroxyl group and the electronegative halogen atoms, it is plausible that it could interact with the active site of alkaline phosphatase. Further enzymatic assays would be required to confirm and quantify this potential inhibitory activity.

A hypothetical screening of this compound and its analogs against alkaline phosphatase could yield data as presented in the interactive table below. The data is illustrative and based on the activities of other brominated heterocycles.

| Compound ID | Structure | Modification from Parent | Hypothetical IC50 (µM) for ALP Inhibition |

| 1 | This compound | Parent Compound | 5.2 |

| 1a | 6-Bromo-3-chlorocinnolin-4-OL | Iodo to Chloro at C3 | 8.9 |

| 1b | 6-Chloro-3-iodocinnolin-4-OL | Bromo to Chloro at C6 | 7.5 |

| 1c | 6-Bromo-3-iodocinnolin-4-amine | Hydroxyl to Amine at C4 | > 50 |

Receptor Binding Studies

The potential for this compound to interact with specific receptors is an area of active investigation. A patent for related cinnoline derivatives mentions a Monocyte Chemoattractant Protein-1 (MCP-1) receptor binding assay using THP-1 cells. googleapis.com This suggests that the cinnoline scaffold may have an affinity for chemokine receptors. MCP-1, also known as CCL2, is a key chemokine that regulates the migration and infiltration of monocytes and macrophages.

While direct binding data for this compound is not available, a hypothetical radioligand displacement assay could be designed to assess its affinity for the MCP-1 receptor (CCR2). In such an assay, the ability of the compound to displace a radiolabeled ligand from the receptor would be measured.

The table below illustrates the potential results from such a receptor binding study.

| Compound ID | Structure | Modification from Parent | Hypothetical Ki (nM) for CCR2 Binding |

| 1 | This compound | Parent Compound | 150 |

| 1d | 6-Bromo-3-iodocinnolin-4-methoxy | O-methylation at C4 | 450 |

| 1e | 3-Iodocinnolin-4-OL | Removal of Bromo at C6 | 320 |

| 1f | 6-Bromocinnolin-4-OL (B1266991) | Removal of Iodo at C3 | 800 |

Cell-Based Assays for Specific Biological Pathways

The anticancer potential of related cinnoline derivatives, such as 6-bromo-7-fluorocinnolin-4(1H)-one, has been demonstrated in cell-based assays. These studies have shown a significant reduction in the proliferation of human cancer cell lines, including breast and lung cancer cells, and the induction of apoptosis. The mechanism is thought to involve the disruption of cancer cell proliferation and survival pathways.

Given these findings, it is hypothesized that this compound could also exhibit antiproliferative activity. A cell-based assay using a panel of cancer cell lines could be employed to determine its efficacy. The assay would measure cell viability or proliferation after treatment with the compound.

The following table provides hypothetical data from a cell-based antiproliferative assay.

| Cell Line | Cancer Type | Hypothetical EC50 (µM) of this compound |

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 4.1 |

| HCT116 | Colon Cancer | 3.8 |

| HeLa | Cervical Cancer | 6.2 |

Development of Structure-Activity Relationships for this compound Derivatives

Correlating Structural Modifications with Biological Response

The development of a robust structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. By systematically modifying the structure and observing the corresponding changes in biological response, key structural features responsible for activity can be identified.

Halogen Substitution at C3 and C6: The nature of the halogen at both the C3 and C6 positions appears to be important for activity. The larger iodine atom at C3 and the bromine atom at C6 in the parent compound seem to be favorable for both hypothetical ALP inhibition and CCR2 receptor binding. Replacing iodine with chlorine at C3 (Compound 1a ) or bromine with chlorine at C6 (Compound 1b ) leads to a decrease in potency. The complete removal of the halogen at either position (Compounds 1e and 1f ) also results in reduced activity, highlighting the importance of di-halogenation.

Substitution at C4: The hydroxyl group at the C4 position appears to be critical for activity. Replacing it with an amine group (Compound 1c ) significantly diminishes the hypothetical ALP inhibitory activity. Similarly, O-methylation of the hydroxyl group (Compound 1d ) reduces the hypothetical CCR2 receptor binding affinity, suggesting that the hydrogen-bonding capability of the hydroxyl group is important for target interaction.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Based on the preliminary SAR, a hypothetical pharmacophore model for this compound can be proposed.

The key pharmacophoric features likely include:

A Hydrogen Bond Donor: The hydroxyl group at the C4 position is a critical hydrogen bond donor.

Two Halogen Atoms as Hydrophobic/Halogen Bonding Features: The bromine atom at C6 and the iodine atom at C3 likely occupy hydrophobic pockets in the target binding site and may also participate in halogen bonding interactions.

An Aromatic Ring System: The planar cinnoline ring system provides a rigid scaffold for the optimal spatial arrangement of the other functional groups.

The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov For this compound, this ensemble appears to be a combination of hydrogen bonding and halogen interactions arranged on a flat aromatic core. Further computational modeling and the synthesis and testing of a wider range of analogs would be necessary to refine this pharmacophore model.

Computational Chemistry and Theoretical Studies on 6 Bromo 3 Iodocinnolin 4 Ol

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of a molecule. nih.gov These calculations provide a detailed picture of the molecule's electronic properties and reactivity, guiding further research and development.

Electronic Structure, Charge Distribution, and Molecular Geometry

Understanding the electronic structure is key to predicting a molecule's physical and chemical properties. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry of 6-Bromo-3-iodocinnolin-4-OL and calculate its electronic parameters. nih.gov

The geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. The distribution of electrons across this structure is described by parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. ekb.eg

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. scirp.org These maps use a color scale to indicate electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atom of the hydroxyl group.

*Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT/B3LYP)

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -2.18 | eV |

| HOMO-LUMO Gap (ΔE) | 4.36 | eV |

| Dipole Moment | 3.21 | Debye |

| Ionization Potential | 6.54 | eV |

| Electron Affinity | 2.18 | eV |

Reactivity Predictions and Reaction Pathway Analysis

The electronic parameters derived from quantum mechanical calculations are used to compute global reactivity descriptors. nih.govscielo.org.mx These descriptors, such as chemical hardness (η), global softness (S), and electrophilicity (ω), provide a quantitative measure of the molecule's reactivity. ekb.eg

Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A higher value suggests greater stability.

Global Softness (S) : The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

*Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.18 |

| Global Softness (S) | 1 / η | 0.46 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.36 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.37 |

Conformational Analysis and Tautomer Stability

Many molecules can exist in different spatial arrangements, known as conformations, and as different structural isomers called tautomers. youtube.com For this compound, conformational analysis would involve studying the rotation around single bonds to identify the most stable conformers. researchgate.net

More significantly, this compound can likely exhibit lactam-lactim tautomerism, a phenomenon common in heterocyclic systems like 2-hydroxypyridine. rsc.orgd-nb.info It can exist in the -ol form (this compound) or the -one form (6-Bromo-3-iodo-1H-cinnolin-4-one). Quantum mechanical calculations are essential for determining the relative stability of these tautomers. d-nb.info By calculating the Gibbs free energy of each form in both the gas phase and in a solvent (using models like the Polarizable Continuum Model - PCM), one can predict which tautomer is predominant under different conditions. d-nb.info The relative stability is influenced by factors like aromaticity and intramolecular hydrogen bonding. d-nb.info

*Table 3: Hypothetical Relative Energies of this compound Tautomers

| Tautomer Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| Cinnolin-4-ol (Lactim) | 0.00 (Reference) | 0.00 (Reference) |

| Cinnolin-4-one (Lactam) | -2.58 | -4.15 |

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are pivotal in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov

Prediction of Ligand-Target Interactions and Binding Modes (e.g., with bacterial enzymes)

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a potential drug molecule like this compound into the active site of a target protein. Cinnoline (B1195905) derivatives have shown potential as antibacterial agents by targeting enzymes like DNA gyrase. researchgate.netjocpr.com

A typical docking study would involve:

Obtaining the 3D crystal structure of the target bacterial enzyme (e.g., E. coli DNA gyrase B) from a protein database (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

Generating a 3D conformation of this compound.

Running the docking algorithm to place the ligand into the binding site in various possible orientations and conformations.

Scoring the resulting poses based on binding energy (or dock score), which estimates the binding affinity. A lower binding energy generally indicates a more stable complex. nih.gov

The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the enzyme's active site. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

*Table 4: Hypothetical Docking Results of this compound with Bacterial Enzymes

| Target Enzyme (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| E. coli DNA Gyrase B (1KZN) | -7.8 | Asp73, Asn46, Arg136 |

| S. aureus Dihydrofolate Reductase | -7.2 | Ile50, Phe92, Leu28 |

Virtual Screening for Potentially Active Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using the this compound scaffold as a starting point, a virtual screening campaign could be launched to discover analogs with potentially improved activity.

This process involves:

Creating a large digital library of compounds that are structurally similar to this compound or are commercially available.

Using the validated docking protocol from the single-molecule study (section 5.2.1) to dock all compounds in the library against the target enzyme.

Ranking the compounds based on their predicted binding affinity (docking score).

Filtering the top-ranked "hits" based on other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

The most promising candidates identified through this virtual screening process can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. zamann-pharma.com For a molecule like this compound, a QSAR study would involve compiling a dataset of structurally similar cinnoline derivatives with known biological activities against a specific target. The fundamental goal is to understand how variations in the chemical structure, such as the placement of the bromo and iodo groups, influence the compound's efficacy.

The general workflow for a QSAR study on this compound and its analogs would involve several key steps:

Data Set Selection: A series of cinnoline derivatives with varying substituents would be selected. The biological activity of these compounds, such as inhibitory concentration (IC50) or binding affinity, would need to be experimentally determined.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties.

Model Development: Statistical methods are then employed to build a mathematical model that links the molecular descriptors (the independent variables) to the biological activity (the dependent variable).

Model Validation: The predictive power of the developed QSAR model is rigorously tested to ensure its reliability and robustness.

The development of a predictive QSAR model for the biological efficacy of this compound would aim to create a statistically significant equation that can forecast the activity of new, unsynthesized derivatives. This process is crucial for prioritizing which compounds to synthesize and test, thereby saving time and resources. zamann-pharma.com

Predictive models can be developed using various statistical and machine learning techniques. zamann-pharma.com For a series of cinnoline derivatives, a hypothetical QSAR model might take the following form:

Biological Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where the descriptors could represent electronic, steric, or hydrophobic properties.

To illustrate this, consider a hypothetical dataset of cinnoline derivatives and their calculated descriptors.

| Compound | Biological Activity (logIC50) | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| Derivative 1 | -5.2 | 350.94 | 3.1 | 58.2 |

| Derivative 2 | -5.8 | 364.97 | 3.5 | 58.2 |

| Derivative 3 | -4.9 | 336.91 | 2.8 | 62.5 |

| Derivative 4 | -6.1 | 378.99 | 3.9 | 58.2 |

Using multiple linear regression or more advanced machine learning algorithms on such data, a predictive model could be generated. The quality of the model is assessed using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. nih.gov Molecular descriptors are numerical representations of a molecule's properties and can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and counts of structural features.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric and surface area properties.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and electronic parameters.

The process of optimizing molecular descriptors involves selecting a subset of descriptors that have the most significant correlation with the biological activity while being independent of each other. youtube.com This is often achieved through techniques such as:

Correlation analysis: To remove descriptors that are highly correlated with each other.

Stepwise regression: To systematically add or remove descriptors to find the optimal set. youtube.com

Principal Component Analysis (PCA): To reduce the dimensionality of the descriptor space.

An example of a refined set of molecular descriptors for a QSAR study on cinnoline derivatives might include those listed in the table below.

| Descriptor Class | Specific Descriptor Example | Potential Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment | Describes the molecule's polarity, influencing interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Relates to how the molecule fits into a binding site. |

| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid environments, affecting cell membrane permeability. |

| Topological | Wiener Index | Reflects the branching and connectivity of the molecular structure. |

By carefully selecting and optimizing a set of molecular descriptors, a robust and predictive QSAR model can be developed. Such a model would be invaluable for guiding the synthesis of new this compound derivatives with potentially enhanced biological efficacy.

Prospective Research Applications of 6 Bromo 3 Iodocinnolin 4 Ol

As a Versatile Building Block in Complex Organic Synthesis

The presence of two distinct halogen atoms at the C3 and C6 positions of the cinnolin-4-ol core endows 6-Bromo-3-iodocinnolin-4-OL with significant potential as a versatile building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds towards palladium-catalyzed cross-coupling reactions is a key feature that allows for a programmed and regioselective introduction of various substituents. nih.gov

Scaffold for Multi-Substituted Cinnoline (B1195905) Derivatives

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This difference in reactivity allows for the selective functionalization of the C3 position while leaving the C6-bromo substituent intact for subsequent transformations. This sequential approach enables the synthesis of a diverse library of multi-substituted cinnoline derivatives.

For instance, a Sonogashira coupling could be performed selectively at the C3 position to introduce an alkyne group. The resulting 6-bromo-3-alkynylcinnolin-4-ol could then undergo a Suzuki-Miyaura coupling at the C6 position to introduce an aryl or heteroaryl moiety. This stepwise functionalization provides a powerful tool for creating complex molecular architectures with a high degree of control.

Below is a table of prospective multi-substituted cinnoline derivatives that could be synthesized from this compound, illustrating the potential for diversification.

| Derivative Name | R1 (at C3) | R2 (at C6) | Potential Synthetic Route |

| 6-Phenyl-3-(phenylethynyl)cinnolin-4-ol | -C≡C-Ph | -Ph | 1. Sonogashira coupling with phenylacetylene (B144264) 2. Suzuki-Miyaura coupling with phenylboronic acid |

| 6-(Furan-2-yl)-3-(4-methoxyphenyl)cinnolin-4-ol | -C6H4-OCH3 | -C4H3O | 1. Suzuki-Miyaura coupling with (4-methoxyphenyl)boronic acid 2. Suzuki-Miyaura coupling with furan-2-ylboronic acid |

| 3-Vinyl-6-(thiophen-3-yl)cinnolin-4-ol | -CH=CH2 | -C4H3S | 1. Stille or Heck coupling with vinyltributyltin or ethylene (B1197577) 2. Suzuki-Miyaura coupling with thiophen-3-ylboronic acid |

Precursor for Heterocyclic Annulations

The di-halogenated nature of this compound also makes it an excellent precursor for the construction of fused heterocyclic systems through annulation reactions. The substituents introduced at the C3 and potentially at the C4 and C5 positions can be designed to undergo intramolecular cyclization, leading to the formation of novel polycyclic aromatic systems containing the cinnoline core. For example, a substituent with a terminal alkyne at C3 and a nucleophilic group at a neighboring position could lead to the formation of a new fused ring. Such annulation strategies are a powerful method for expanding the chemical space of cinnoline-based compounds and generating unique molecular scaffolds with potential biological activity. mdpi.comresearchgate.netresearchgate.net

Exploration as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to help elucidate its function in biological pathways. mskcc.orgnih.gov The structural features of this compound make it an attractive starting point for the development of such probes.

The cinnoline core itself is a known pharmacophore, and the ability to introduce a variety of functional groups at the C3 and C6 positions allows for the fine-tuning of binding affinity and selectivity for a target protein. For example, one of the halogen positions could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the other position is modified to optimize the interaction with the target. The 4-ol group can also be functionalized to further modulate the properties of the molecule. This modular design approach is crucial for the iterative process of developing potent and selective chemical probes.

Contribution to the Design of Novel Bioactive Scaffolds

The development of new bioactive scaffolds is a cornerstone of drug discovery. A bioactive scaffold is a core molecular structure that can be decorated with various functional groups to create a library of compounds for biological screening. The this compound molecule is an ideal candidate for this purpose.

The cinnoline ring system is a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. By systematically exploring the chemical space around this core through the selective functionalization of the bromo and iodo groups, it is possible to generate libraries of novel compounds. These libraries can then be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify new lead compounds for drug development. nih.govmdpi.com The ability to readily create diverse derivatives from a single, versatile starting material like this compound significantly accelerates the early stages of the drug discovery process.

Future Directions and Emerging Trends in 6 Bromo 3 Iodocinnolin 4 Ol Research

Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of research into 6-Bromo-3-iodocinnolin-4-OL is fundamentally linked to the development of robust and efficient synthetic routes. While classical methods for creating the cinnoline (B1195905) nucleus exist, future efforts will likely concentrate on modern synthetic strategies that offer greater control, higher yields, and improved sustainability. researchgate.net

Key areas of focus will include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and iodo groups on the cinnoline ring are ideal handles for various palladium-catalyzed reactions. Methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be used to introduce a wide array of substituents at the 3- and 6-positions. Research into regioselective functionalization, allowing for the independent modification of either the iodo or bromo group, will be crucial for generating chemical diversity and building libraries of novel derivatives. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of cyclization and cross-coupling reactions. researchgate.net Developing microwave-assisted protocols for the synthesis and derivatization of this compound would enable rapid lead generation and optimization.

Novel Cyclization Strategies: Exploration of new precursors and cyclization conditions to form the core cinnoline ring is an ongoing area of interest. researchgate.net Methods that start from readily available materials and proceed with high atom economy and fewer steps are highly desirable for sustainable chemical production.

| Research Approach | Methodology | Desired Outcome |

| Regioselective Functionalization | Sequential Palladium-Catalyzed Cross-Coupling | Selective derivatization at C3 or C6 positions to create diverse compound libraries. |

| Process Intensification | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times and increased yields for synthesis and modification. |

| Green Chemistry | Development of one-pot or tandem reactions | More efficient and environmentally benign synthetic routes with less waste. |

Deeper Mechanistic Understanding of Observed Biological Activities

Cinnoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pnrjournal.com A critical future direction is to move beyond preliminary screening and delve into the specific molecular mechanisms by which this compound and its analogs exert their effects.

Future mechanistic studies should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that bind to these compounds. For example, similar heterocyclic cores have been identified as inhibitors of key signaling proteins like EGFR, HER-2, or tubulin. rsc.orgnih.gov

Elucidate Signaling Pathways: Once a target is identified, further investigation is needed to understand how compound binding modulates cellular signaling pathways. This involves studying downstream effects on protein expression, phosphorylation events, and other cellular processes like apoptosis or cell cycle arrest. nih.gov

Clarify Structure-Activity Relationships (SAR): By synthesizing and testing a focused library of derivatives, researchers can systematically map the relationship between specific structural features and biological potency. This knowledge is essential for rational drug design and optimizing lead compounds.

Advanced Computational Design and Predictive Modeling for Structure Optimization

In silico methods are indispensable tools for accelerating the drug discovery and development process. For this compound, computational chemistry can guide the synthesis of new derivatives with enhanced potency and selectivity while minimizing potential off-target effects.

Emerging trends in this area include:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding orientation and affinity of novel this compound derivatives within the target's active site. nih.gov Molecular dynamics simulations can further refine these models by showing how the compound and protein interact over time.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of virtual compounds before they are synthesized, saving time and resources.

AI- and Machine Learning-Driven Design: Advanced algorithms can analyze vast datasets of chemical structures and biological data to identify novel patterns and propose entirely new molecular scaffolds based on the this compound core with a high probability of desired biological activity.

| Computational Tool | Application | Objective |

| Molecular Docking | Predict binding modes of derivatives to protein targets. | Guide structure-based drug design and prioritize synthetic candidates. |

| QSAR Modeling | Correlate structural features with biological activity. | Predict the potency of unsynthesized compounds and optimize structures. |

| Machine Learning | Analyze large datasets to generate novel structures. | Discover new derivatives with high predicted efficacy and novel mechanisms. |

Exploration of Novel Research Applications beyond Traditional Medicinal Chemistry

The unique chemical structure of this compound suggests its potential utility in fields beyond pharmaceuticals. The conjugated heterocyclic system and the presence of heavy atoms (bromine and iodine) can impart interesting photophysical and material properties.

Future research could explore the following non-medicinal applications:

Materials Science: Aryl-substituted cinnolines have been investigated as materials for nonlinear optics. researchgate.net The this compound scaffold could be functionalized to create novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent fluorescence of some cinnoline systems also makes them candidates for chemical sensors or bio-imaging probes. researchgate.net

Agrochemicals: The cinnoline core is present in some agrochemicals. researchgate.net Screening this compound derivatives for herbicidal, fungicidal, or insecticidal activity could open up new avenues in crop protection.